

Diethyl (2-cyanoethyl)phosphonate CAS number and properties

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Compound of Interest

Compound Name:	Diethyl (2-cyanoethyl)phosphonate
Cat. No.:	B161486

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An In-depth Technical Guide to **Diethyl (2-cyanoethyl)phosphonate**: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

Diethyl (2-cyanoethyl)phosphonate, identified by its CAS number 10123-62-3, is an organophosphorus compound of significant interest in modern organic synthesis and medicinal chemistry.^{[1][2]} As a versatile synthetic intermediate, its utility is primarily anchored in its phosphonate functionality coupled with a reactive cyanoethyl group.^[2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications, with a particular focus on its role in the construction of complex molecular architectures relevant to pharmaceuticals.

Phosphonates are widely recognized in drug design as stable bioisosteres of natural phosphates and carboxylates.^{[3][4]} The carbon-phosphorus bond in phosphonates is resistant to enzymatic cleavage, a stark contrast to the labile phosphoester bond in natural phosphates.^[5] This inherent stability makes phosphonate-containing molecules valuable as enzyme inhibitors, antiviral agents, and bone-targeting drugs.^{[3][4]} **Diethyl (2-cyanoethyl)phosphonate** serves as a key building block for introducing this critical pharmacophore, enabling the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

Diethyl (2-cyanoethyl)phosphonate is typically a colorless to pale yellow liquid.[\[2\]](#) Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	10123-62-3	[1] [2] [6] [7]
Molecular Formula	C ₇ H ₁₄ NO ₃ P	[1] [7] [8]
Molecular Weight	191.16 g/mol	[6] [8]
Appearance	Colorless to light yellow liquid	[2] [8]
Density	1.08 g/mL at 25 °C	[6] [8]
Boiling Point	110 °C at 0.1 mmHg	[6] [8]
Refractive Index (n _{20/D})	1.4380	[6] [8]
InChI Key	LDOZIDLMPNCNDI-UHFFFAOYSA-N	[1] [6]
SMILES	CCOP(=O)(CCC#N)OCC	[1] [6]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of **Diethyl (2-cyanoethyl)phosphonate**. While specific spectra are instrument-dependent, typical spectral features are as follows:

- ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the two ethyl groups (a triplet for the CH₃ and a quartet for the OCH₂) and the two methylene groups of the cyanoethyl chain, which will appear as complex multiplets due to coupling with both adjacent protons and the phosphorus atom.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethyl groups, the two methylene carbons of the cyanoethyl chain, and the nitrile carbon.
- ³¹P NMR: The phosphorus NMR spectrum will display a single resonance characteristic of a phosphonate ester.

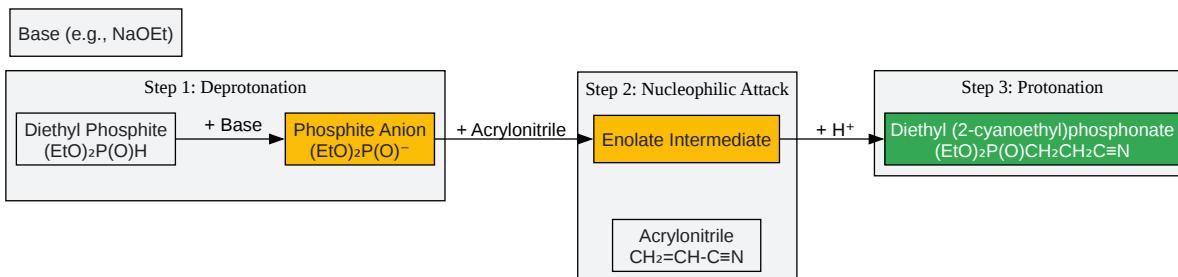
- FT-IR: The infrared spectrum is characterized by a strong absorption band for the nitrile group ($\text{C}\equiv\text{N}$) around 2240 cm^{-1} and a strong $\text{P}=\text{O}$ stretch typically found in the 1250 cm^{-1} region.[9]

Synthesis of Diethyl (2-cyanoethyl)phosphonate

The most common and efficient method for synthesizing **Diethyl (2-cyanoethyl)phosphonate** is through the Michael addition of diethyl phosphite to acrylonitrile. This reaction is typically base-catalyzed and proceeds with high yield.

Reaction Mechanism: Base-Catalyzed Michael Addition

The synthesis involves the deprotonation of diethyl phosphite by a base to form a nucleophilic phosphite anion. This anion then undergoes a conjugate addition to the electrophilic double bond of acrylonitrile. Subsequent protonation of the resulting carbanion yields the final product.



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Caption: Synthesis of **Diethyl (2-cyanoethyl)phosphonate** via Michael Addition.

Detailed Experimental Protocol

- Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

- Reagents: Charge the flask with diethyl phosphite.
- Catalyst: Add a catalytic amount of a suitable base, such as sodium ethoxide or potassium tert-butoxide, to the flask.
- Addition: Add acrylonitrile dropwise to the stirred solution via the dropping funnel. An exothermic reaction may occur, so controlled addition and external cooling (e.g., an ice bath) may be necessary to maintain the reaction temperature.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
- Workup: Upon completion, neutralize the catalyst with a weak acid (e.g., acetic acid). The reaction mixture can then be concentrated under reduced pressure.
- Purification: The crude product is typically purified by vacuum distillation to yield pure **Diethyl (2-cyanoethyl)phosphonate**.

Core Reactivity: The Horner-Wadsworth-Emmons (HWE) Reaction

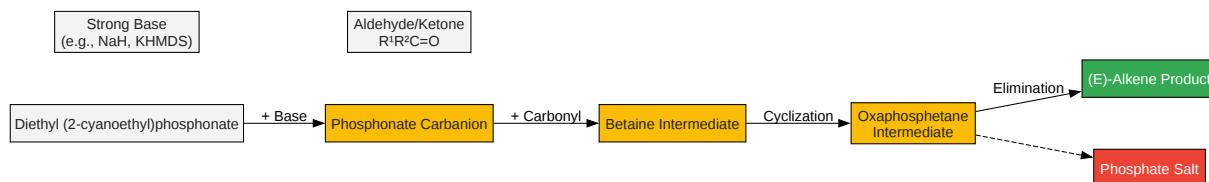
The primary application of **Diethyl (2-cyanoethyl)phosphonate** in organic synthesis is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.^{[10][11]} This reaction provides a reliable and stereoselective method for the formation of alkenes, particularly α,β -unsaturated nitriles, from aldehydes and ketones.^[12]

The HWE reaction offers several advantages over the classical Wittig reaction:

- The phosphonate carbanion is more nucleophilic and generally more reactive than the corresponding phosphonium ylide.^[10]
- It can react with a wider range of aldehydes and ketones, including sterically hindered ones.^[11]
- The byproduct, a water-soluble dialkyl phosphate salt, is easily removed during aqueous workup, simplifying product purification.^{[10][11]}

Mechanism of the Horner-Wadsworth-Emmons Reaction

The reaction proceeds through several key steps. First, a strong base deprotonates the carbon alpha to the phosphonate group, forming a stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This addition forms an intermediate oxaphosphetane, which then collapses to yield the alkene and a phosphate byproduct. The reaction generally favors the formation of the (E)-alkene due to thermodynamic control in the formation of the key intermediates.[10][13]



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Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) Reaction.

Experimental Protocol: Synthesis of an α,β -Unsaturated Nitrile

- Preparation of the Carbanion: In a flame-dried, three-necked flask under an inert atmosphere, dissolve **Diethyl (2-cyanoethyl)phosphonate** in a dry aprotic solvent (e.g., THF or DME).[11]
- Deprotonation: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add a strong base (e.g., NaH, n-BuLi, or KHMDS) portion-wise or dropwise.[11][13] Stir the mixture for 30-60 minutes to ensure complete formation of the carbanion.
- Aldehyde/Ketone Addition: Add a solution of the aldehyde or ketone in the same dry solvent to the carbanion solution dropwise, maintaining the low temperature.

- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until completion as monitored by TLC.
- Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated nitrile.

Applications in Drug Discovery and Development

The phosphonate group is a key structural motif in medicinal chemistry, and reagents like **Diethyl (2-cyanoethyl)phosphonate** are instrumental in its incorporation.^[3] Phosphonate-containing drugs often function as transition-state analogues, inhibiting enzymes that process phosphate or pyrophosphate substrates.^[4]

Notable applications include:

- Antiviral Agents: Acyclic nucleoside phosphonates are a major class of antiviral drugs. The phosphonate moiety mimics the first phosphate group of a nucleotide, bypassing the often rate-limiting initial phosphorylation step required for activation.^[5] **Diethyl (2-cyanoethyl)phosphonate** can be used to synthesize precursors for these important therapeutics.
- Anticancer Agents: The farnesyl pyrophosphate synthase enzyme is a target for nitrogen-containing bisphosphonates, which are used to treat bone-resorption disorders and are also being investigated as anticancer targets.^{[4][14]} The synthetic principles enabled by HWE reagents are relevant to the development of novel enzyme inhibitors in oncology.
- Enzyme Inhibitors: The compound is used to synthesize inhibitors for enzymes such as phospholipase A2 and triose phosphate isomerase.^[8]

- **HIV-1 Antivirals:** It has been used as a reactant in the amination and stereoselective olefination for the synthesis of HIV-1 antivirals.[8]

Safety and Handling

Diethyl (2-cyanoethyl)phosphonate is an irritant and requires careful handling in a well-ventilated fume hood.

- **Hazard Classifications:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
- **Precautionary Statements:** Avoid breathing mist/vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[6]
- **Personal Protective Equipment (PPE):** Standard PPE includes safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. An appropriate respirator should be used if ventilation is inadequate.[6]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified as a combustible liquid.[6]

Conclusion

Diethyl (2-cyanoethyl)phosphonate is a high-value reagent for synthetic and medicinal chemists. Its robust synthesis and predictable reactivity in the Horner-Wadsworth-Emmons reaction make it an essential tool for the stereoselective formation of C-C double bonds and the introduction of the cyano group. Its primary contribution lies in facilitating the construction of α,β -unsaturated nitriles, which are versatile precursors for a wide range of biologically active molecules. For professionals in drug development, this compound provides a reliable pathway to incorporate the phosphonate pharmacophore, a critical component in the design of stable and effective enzyme inhibitors, particularly in antiviral and anticancer research. Proper understanding of its properties, synthesis, and handling is paramount to leveraging its full synthetic potential.

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